molecular formula C17H14BrF4IO2 B2787740 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 1836233-12-5

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B2787740
CAS No.: 1836233-12-5
M. Wt: 533.099
InChI Key: XAKBDEYRBRRVDV-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group, a tetrafluoroethyl moiety, and a benziodoxole core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common approach includes the reaction of 4-bromophenol with tetrafluoroethylene in the presence of a suitable catalyst to form the 4-bromophenoxy tetrafluoroethyl intermediate. This intermediate is then subjected to further reactions with 3,3-dimethyl-1,2-benziodoxole under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benziodoxole core can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are frequently used.

Major Products Formed: The products formed from these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as high-performance coatings and electronic components.

Mechanism of Action

The mechanism by which 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromophenyl 4-bromobenzoate
  • 3-(4-Bromophenoxy)phenol

Comparison: Compared to these similar compounds, 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to its combination of a bromophenoxy group, a tetrafluoroethyl moiety, and a benziodoxole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-3,3-dimethyl-1λ3,2-benziodoxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF4IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKBDEYRBRRVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF4IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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